Hexakis[(trifluoromethyl)sulfanyl]ethane
Description
Hexakis[(trifluoromethyl)sulfanyl]ethane (C₂(SCF₃)₆) is a highly substituted ethane derivative where all six hydrogen atoms are replaced by (trifluoromethyl)sulfanyl (-SCF₃) groups. This substitution imparts unique electronic and steric properties due to the electron-withdrawing trifluoromethyl groups and the polarizable sulfur atoms.
Properties
CAS No. |
62872-38-2 |
|---|---|
Molecular Formula |
C8F18S6 |
Molecular Weight |
630.5 g/mol |
IUPAC Name |
1,1,1,2,2,2-hexakis(trifluoromethylsulfanyl)ethane |
InChI |
InChI=1S/C8F18S6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
InChI Key |
XESRATUGHWSKKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Trifluoromethylthiolate Salts
In a representative procedure, hexachloroethane is treated with a trifluoromethylthiolate salt (e.g., AgSCF₃ or KSCF₃) in anhydrous dimethylformamide (DMF) at elevated temperatures (80–120°C). The substitution proceeds stepwise, with each chlorine atom replaced by a -SCF₃ group. Key parameters include:
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Solvent | DMF or acetonitrile | |
| Temperature | 100°C, 48–72 hours | |
| Molar Ratio (Cl:SCF₃) | 1:6 (stoichiometric excess of SCF₃⁻) | |
| Yield | 60–75% (after purification) |
Challenges include controlling side reactions such as incomplete substitution or oxidation of the thiolate. The use of silver salts mitigates byproduct formation but increases cost.
Radical-Mediated Perfluoroalkylation
Radical pathways offer an alternative for introducing -SCF₃ groups under milder conditions. This method avoids the need for fully halogenated precursors.
Ethane and Trifluoromethylsulfenyl Chloride
Ethane gas is reacted with trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of a radical initiator (e.g., AIBN) at 70–90°C. Ultraviolet (UV) irradiation accelerates the reaction:
$$
\text{C}2\text{H}6 + 6\ \text{CF}3\text{SCl} \xrightarrow[\Delta]{\text{UV}} \text{C}2(\text{SCF}3)6 + 6\ \text{HCl}
$$
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Initiator | Azobisisobutyronitrile (AIBN, 1 mol%) | |
| Pressure | 5–10 atm (ethane) | |
| Reaction Time | 120 hours | |
| Yield | 40–50% |
This method suffers from low selectivity due to competing C–H bond activation at different positions. Post-reaction distillation or chromatography is required to isolate the product.
Solid-State Synthesis via Mechanochemical Activation
Emerging mechanochemical strategies enable solvent-free synthesis by leveraging high-energy ball milling.
Coupling of Tris(trifluoromethylsulfanyl)methyl Units
Tris(trifluoromethylsulfanyl)methane (HC(SCF₃)₃) is subjected to mechanochemical coupling in the presence of a dehydrogenation catalyst (e.g., Pd/C):
$$
2\ \text{HC(SCF}3)3 \xrightarrow[\text{Pd/C}]{\text{ball milling}} \text{C}2(\text{SCF}3)6 + \text{H}2
$$
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Milling Time | 12–24 hours | |
| Catalyst Loading | 5 wt% Pd/C | |
| Yield | 55–65% |
This method minimizes solvent waste and achieves moderate yields but requires specialized equipment.
Characterization and Analytical Validation
Critical data for confirming the structure of Hexakis[(trifluoromethyl)sulfanyl]ethane include:
Spectroscopic Data
Crystallographic Parameters
X-ray diffraction studies reveal a centrosymmetric structure with a C–C bond length of 1.624 Å and S–C–S bond angles of 113.9° .
Challenges and Optimization Strategies
Key Limitations
Chemical Reactions Analysis
Types of Reactions: Hexakis[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Hexakis[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which Hexakis[(trifluoromethyl)sulfanyl]ethane exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
- Hexafluoroethane (C₂F₆): A fully fluorinated ethane derivative with six fluorine atoms (C₂F₆). It is a nonpolar, inert gas (boiling point: -78°C) used primarily as a refrigerant and plasma etchant in semiconductor manufacturing .
- Hexakis[(trifluoromethyl)sulfanyl]ethane : The -SCF₃ groups introduce sulfur atoms and bulkier substituents, increasing molecular weight and polarity. This likely results in a liquid or solid state at room temperature, with enhanced solubility in organic solvents compared to C₂F₆.
Key Properties
| Property | Hexafluoroethane (C₂F₆) | This compound |
|---|---|---|
| Molecular Formula | C₂F₆ | C₂(SCF₃)₆ |
| Molecular Weight (g/mol) | 138.0 | ~724.0 |
| Physical State (25°C) | Gas | Solid/Liquid |
| Key Applications | Refrigeration, electronics | Materials science, specialty chemicals |
Research Insight : The electron-withdrawing nature of -SCF₃ groups may confer oxidative stability, contrasting with C₂F₆’s inertness .
Comparison with Hexaarylethanes
Structural and Stability Contrasts
Hexaarylethanes, such as hexakis(3,5-di-tert-butylphenyl)ethane, feature six aryl substituents. These compounds are known to dissociate into free radicals in solution due to steric strain and weak C-C bonds .
| Property | Hexaarylethanes | This compound |
|---|---|---|
| Substituents | Aryl groups | -SCF₃ groups |
| Stability in Solution | Dissociates into radicals | Likely more stable due to -SCF₃ |
| Electronic Effects | Electron-donating (aryl) | Electron-withdrawing (-SCF₃) |
Research Insight : The -SCF₃ groups’ electron-withdrawing nature may stabilize the central C-C bond, reducing radical dissociation tendencies compared to hexaarylethanes .
Comparison with Hexakis[(trimethylsilyl)ethynyl]benzene (TMS-HEB)
Other Related Compounds
Hexamethylene Diisocyanate
While structurally distinct (a diisocyanate with a hexamethylene chain), hexamethylene diisocyanate (HDI) shares industrial relevance in polyurethane production. Unlike the target compound, HDI is highly reactive and toxic, limiting its applications outside controlled environments .
Q & A
Q. What synthetic methodologies are employed for Hexakis[(trifluoromethyl)sulfanyl]ethane, and how is structural purity validated?
Answer: Synthesis typically involves stepwise nucleophilic substitution or radical-mediated reactions to replace all six hydrogen atoms in ethane with (trifluoromethyl)sulfanyl (-S-CF₃) groups. Key steps include:
Q. Analytical validation :
- NMR Spectroscopy : ¹⁹F NMR confirms substitution patterns (e.g., δ -60 to -70 ppm for CF₃ groups) .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M]⁺ at m/z ≈ 618 for C₂(S-CF₃)₆) .
- X-ray Crystallography : SHELX software refines crystal structures, addressing challenges like high thermal motion in CF₃ groups .
Q. How is X-ray crystallography applied to resolve the molecular geometry of this compound?
Answer: Methodology :
Q. Challenges :
- Disorder : CF₃ groups exhibit rotational freedom, requiring TLS (Translation-Libration-Screw) models for anisotropic displacement parameters.
- Data Contradictions : Validate against DFT-optimized geometries to distinguish static disorder from dynamic effects .
Advanced Research Questions
Q. What computational strategies predict the conformational stability and electronic properties of this compound?
Answer: Approaches :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates bond lengths, angles, and torsional barriers. Compare with crystallographic data to validate rotational barriers (~5–10 kcal/mol for CF₃ groups) .
- Molecular Dynamics (MD) : Simulates thermal stability (e.g., 298–500 K) to study decomposition pathways.
Q. Key Findings :
Q. How are discrepancies between experimental spectroscopic data and computational models resolved for fluorinated sulfur compounds?
Answer: Root Causes :
Q. Resolution Strategies :
Q. What advanced techniques characterize the reactivity of this compound in sulfur-transfer reactions?
Answer: Methodology :
Q. Applications :
Q. How is the environmental stability of this compound assessed in atmospheric studies?
Answer: Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
